N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole moiety fused with a purine ring, which contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine typically involves multi-step chemical processes. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. It can modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Studied for its biological activities and potential as a therapeutic agent.
Uniqueness
N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine stands out due to its unique combination of a benzodioxole moiety and a purine ring. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H9N5O2 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C12H9N5O2/c1-2-8-9(19-6-18-8)3-7(1)17-12-10-11(14-4-13-10)15-5-16-12/h1-5H,6H2,(H2,13,14,15,16,17) |
InChI Key |
ATSAGTVZPXBBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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